1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea
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Overview
Description
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea typically involves the following steps:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Rings: The benzo[d]thiazole and thiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of Ethylurea Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways, including the inhibition of COX enzymes, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine are structurally related and used in similar applications.
Uniqueness: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea is unique due to its combined benzo[d]thiazole and thiazole rings, which confer distinct electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHZPHNSRKGSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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